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Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and potential biological significance of 2-methyl-7-phenyl-1H-indene. The information is
curated for researchers in organic chemistry, medicinal chemistry, and drug development.

Molecular Structure and Properties

2-Methyl-7-phenyl-1H-indene is a polycyclic aromatic hydrocarbon with a molecular formula
of CieH14 and a molecular weight of approximately 206.28 g/mol .[1][2] The structure consists
of a phenyl group attached to the seventh position of a 2-methyl-1H-indene core.
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Property Value Reference
Molecular Formula CieH14 [1112]
Molecular Weight 206.28 g/mol [1][2]

CAS Number 153733-75-6 [1]

SMILES CC1=CC2=C(C1)C(=CC=C2)C o]

3=CC=CC=C3

IUPAC Name 2-methyl-7-phenyl-1H-indene [2]

Melting Point 47-49 °C [1]

Boiling Point 120 °C at 0.1 mmHg [1]
Appearance Colorless to light yellow liquid [1]

Synthesis of 2-Methyl-7-Phenyl-1H-Indene

While a specific detailed protocol for the synthesis of 2-methyl-7-phenyl-1H-indene is not
readily available in the searched literature, a general and commonly used method involves the
nucleophilic addition of phenylacetylene to methylacetone.[1] Furthermore, a multi-step
synthesis for related 2-methyl-4-phenylindene has been described, which can be adapted for
the synthesis of the 7-phenyl isomer. This process generally involves the formation of a
substituted propanenitrile, followed by cyclization and subsequent functionalization.

A plausible synthetic workflow is outlined below. This is a generalized representation and would
require optimization for the specific synthesis of 2-methyl-7-phenyl-1H-indene.

Step 1: Nucleophilic Addition

Step 2: Cyclization/Dehydration
),
2. Acidic Workup Dehydration

Alkoxide Intermediate Indene Precursor 2-Methyl-7-phenyl-1H-indene

Phenylacetylene
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Caption: Generalized synthetic workflow for 2-methyl-7-phenyl-1H-indene.

lllustrative Experimental Protocol (Adapted from related
syntheses)

The following is a generalized protocol for the synthesis of substituted indenes and should be
adapted and optimized for the specific synthesis of 2-methyl-7-phenyl-1H-indene.

Materials:

e Phenylacetylene

¢ Methylacetone (Acetone)

e Strong base (e.g., sodium amide, n-butyllithium)

e Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
 Acid for workup (e.g., dilute hydrochloric acid)

e Drying agent (e.g., anhydrous magnesium sulfate)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:

¢ Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen
or argon) is charged with the anhydrous aprotic solvent.

» Deprotonation: The strong base is carefully added to the solvent. Phenylacetylene is then
added dropwise from the dropping funnel at a controlled temperature (typically 0 °C or
below). The mixture is stirred for a specified time to ensure complete formation of the
phenylacetylide anion.
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» Nucleophilic Addition: Methylacetone is added dropwise to the solution of the
phenylacetylide. The reaction mixture is then allowed to warm to room temperature and may
be heated to reflux to drive the reaction to completion.

e Quenching and Workup: After the reaction is complete (monitored by thin-layer
chromatography), the mixture is cooled to 0 °C and carefully quenched by the slow addition
of an acidic solution.

o Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times
with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with
brine, dried over an anhydrous drying agent, and the solvent is removed under reduced
pressure.

 Purification: The crude product is purified by column chromatography on silica gel using an
appropriate solvent system to yield the pure 2-methyl-7-phenyl-1H-indene.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for 2-methyl-7-phenyl-1H-indene is limited.
However, based on the known structure and data from similar compounds, the expected
spectral characteristics are summarized below. While a 1H NMR spectrum is noted to be
available, the specific data is not provided in the search results.[3]

3.1. 'H NMR Spectroscopy (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.6-7.2 m 9H (phenyl and indene
rings)
Vinylic proton on the
~6.5 S 1H . Y p.
indene ring
Methylene protons (-
~3.3 s 2H CHz2-) of the indene
ring
~2.1 S 3H Methyl protons (-CHs)
3.2. 3C NMR Spectroscopy (Predicted)
Chemical Shift (6, ppm) Assighment
~145-130 Aromatic and vinylic carbons
~130-120 Aromatic and vinylic carbons
~40 Methylene carbon (-CHz-)
~15 Methyl carbon (-CHs)

3.3. Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion
peak (M*) at m/z 206, corresponding to the molecular weight of the compound. Fragmentation
patterns would likely involve the loss of a methyl group (m/z 191) and other characteristic
fragments of the indene and phenyl structures. Predicted mass spectrometry data for various
adducts is available.[4]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/4292402
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Adduct Predicted m/z
[M+H]* 207.11682
[M+Na]* 229.09876
[M-H]~ 205.10226
[M]* 206.10899

Potential Biological Activity and Signhaling Pathways

While there is no specific information on the biological activity of 2-methyl-7-phenyl-1H-
indene in the available search results, the indene scaffold is present in a number of
compounds with demonstrated biological activities, including antitumor properties.[5] For
instance, certain dihydro-1H-indene derivatives have been shown to act as tubulin
polymerization inhibitors, binding to the colchicine site.[6] This inhibition of tubulin
polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Based on the activity of related indene compounds, a hypothetical signaling pathway for the
antitumor activity of 2-methyl-7-phenyl-1H-indene could involve the disruption of microtubule
dynamics, leading to the activation of the apoptotic cascade.
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Caption: Postulated signaling pathway for the antitumor activity of indene derivatives.

This proposed mechanism is based on the known activity of other substituted indenes and
would require experimental validation for 2-methyl-7-phenyl-1H-indene.

Conclusion

2-Methyl-7-phenyl-1H-indene is a readily characterizable small molecule with potential for
further investigation, particularly in the context of medicinal chemistry. The synthesis, while not
explicitly detailed for this specific isomer, can be approached through established methods for
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related indene derivatives. The indene scaffold's known association with antitumor activity
suggests that 2-methyl-7-phenyl-1H-indene and its analogues could be promising candidates
for drug discovery programs. Further research is warranted to elucidate its precise biological
activity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chembk.com [chembk.com]

e 2. 2-Methyl-7-phenylindene | C16H14 | CID 4292402 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 3. 2-METHYL-7-PHENYL-1H-INDENE, 97(153733-75-6) 1H NMR [m.chemicalbook.com]

e 4. PubChemlLite - 2-methyl-7-phenyl-1h-indene (C16H14) [pubchemlite.lcsb.uni.lu]

o 5. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru
Catalysis [organic-chemistry.org]

e 6. tandfonline.com [tandfonline.com]

 To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-7-Phenyl-1H-
Indene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139913#molecular-structure-of-2-methyl-7-phenyl-
1h-indene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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